(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(o-tolyl)methanone
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Description
(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(o-tolyl)methanone is a compound that has attracted significant attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Drug Discovery
1,2,3-Triazoles have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc. Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-Triazoles play a significant role in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .
Polymer Chemistry
1,2,3-Triazoles are used in polymer chemistry due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Supramolecular Chemistry
In supramolecular chemistry, 1,2,3-triazoles are used due to their strong dipole moment and hydrogen bonding ability .
Bioconjugation
1,2,3-Triazoles are used in bioconjugation, a chemical strategy that permanently attaches two biomolecules .
Chemical Biology
In chemical biology, 1,2,3-triazoles are used for their ability to mimic an E or a Z amide bond .
Fluorescent Imaging
1,2,3-Triazoles are used in fluorescent imaging, a technique used in cellular biology to visualize cells and cellular components with the help of fluorescent dyes and a fluorescence microscope .
Materials Science
In materials science, 1,2,3-triazoles are used due to their high chemical stability and strong dipole moment .
properties
IUPAC Name |
(2-methylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-10-4-2-3-5-12(10)13(18)16-8-11(9-16)17-14-6-7-15-17/h2-7,11H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPXMEXBPKYTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CC(C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(2-methylbenzoyl)azetidin-3-yl]-2H-1,2,3-triazole |
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